![molecular formula C10H19P B3051318 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane CAS No. 328952-85-8](/img/structure/B3051318.png)
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane
Overview
Description
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C10H19P . It has a molecular weight of 170.23 .
Molecular Structure Analysis
The molecular structure of 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane consists of 10 carbon atoms, 19 hydrogen atoms, and 1 phosphorus atom .Physical And Chemical Properties Analysis
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane has a boiling point of 232.8±7.0 °C . It is air sensitive and moisture sensitive . Its physical characteristics include a melting point of -22 °C, a boiling point of 120 °C, a flash point of 221°F, and a density of 0.95 .Scientific Research Applications
Catalytic Hydrophosphination
“4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane” has been used in catalytic hydrophosphination (HP) reactions . These reactions provide an attractive route to form new P−C bonds under atom-economical conditions . The HP of unactivated substrates such as cyclooctadiene (COD) and limonene to generate 9-phosphabicyclo[3.3.1]nonane and 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane, respectively, requires handling of PH3 under pressure at high temperature and is often radical-mediated .
Asymmetric Catalysis
Derivatives of “bicyclo [3.3.1]nonane”, including “4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane”, are attractive to researchers for use in asymmetric catalysis . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound such that the reaction products are enantiomerically enriched.
Anticancer Entities
Many derivatives of “bicyclo [3.3.1]nonane” are being researched for their potential as potent anticancer entities . The unique structure of these compounds, including “4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane”, may offer new pathways for targeting cancer cells.
Ion Receptors
The structure of “4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane” and its derivatives make them suitable for applications as ion receptors . Ion receptors are molecules that can bind and transport ions across cell membranes, playing a crucial role in biological processes.
Metallocycles
Metallocycles are cyclic compounds containing metal atoms. Derivatives of “bicyclo [3.3.1]nonane”, including “4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane”, have been used in the construction of metallocycles . These structures have potential applications in areas such as catalysis, materials science, and medicinal chemistry.
Molecular Tweezers
“Molecular tweezers” are a type of supramolecular host molecule that can form complexes with guest molecules through non-covalent bonding. Derivatives of “bicyclo [3.3.1]nonane”, including “4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane”, have been used in the creation of molecular tweezers . These structures have potential applications in areas such as molecular recognition and drug delivery.
properties
IUPAC Name |
4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19P/c1-7-3-4-9-5-10(7)11-6-8(9)2/h7-11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDZRKZDDYFJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1PCC2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627558 | |
Record name | 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane | |
CAS RN |
328952-85-8 | |
Record name | 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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